

# 2-Methoxy-6-nitrophenylacetic acid chemical structure and IUPAC name

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## Compound of Interest

**Compound Name:** 2-Methoxy-6-nitrophenylacetic acid

**Cat. No.:** B1605431

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An In-depth Technical Guide to **2-Methoxy-6-nitrophenylacetic acid**

## Introduction

**2-Methoxy-6-nitrophenylacetic acid** is a substituted aromatic carboxylic acid that serves as a valuable intermediate in organic synthesis. Its unique trifunctional substitution pattern—comprising a carboxylic acid, a methoxy group, and a nitro group in a specific ortho- and meta-arrangement—renders it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, characterization, potential applications, and safety protocols, designed to support professionals in research and development.

## Chapter 1: Chemical Identity and Structure Elucidation

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in complex synthetic and developmental workflows. This chapter details the precise nomenclature, structure, and key physicochemical properties of **2-Methoxy-6-nitrophenylacetic acid**.

## IUPAC Nomenclature and Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-(2-Methoxy-6-nitrophenyl)acetic acid.

Commonly encountered synonyms and identifiers include:

- 2-Methoxy-6-nitrobenzeneacetic acid
- CAS Number: 20876-28-2[\[1\]](#)

## Chemical Structure

The molecule consists of a benzene ring substituted at position 1 with an acetic acid moiety, at position 2 with a methoxy group, and at position 6 with a nitro group. The ortho-positioning of the bulky methoxy and nitro groups relative to the acetic acid side chain introduces significant steric hindrance, which can influence the molecule's reactivity and conformational preferences.

Caption: Chemical structure of 2-(2-Methoxy-6-nitrophenyl)acetic acid.

## Key Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>5</sub>	<a href="#">[1]</a>
Molecular Weight	211.17 g/mol	<a href="#">[1]</a>
Physical Form	Solid	
Storage Temperature	Room Temperature, sealed in dry conditions	<a href="#">[1]</a>

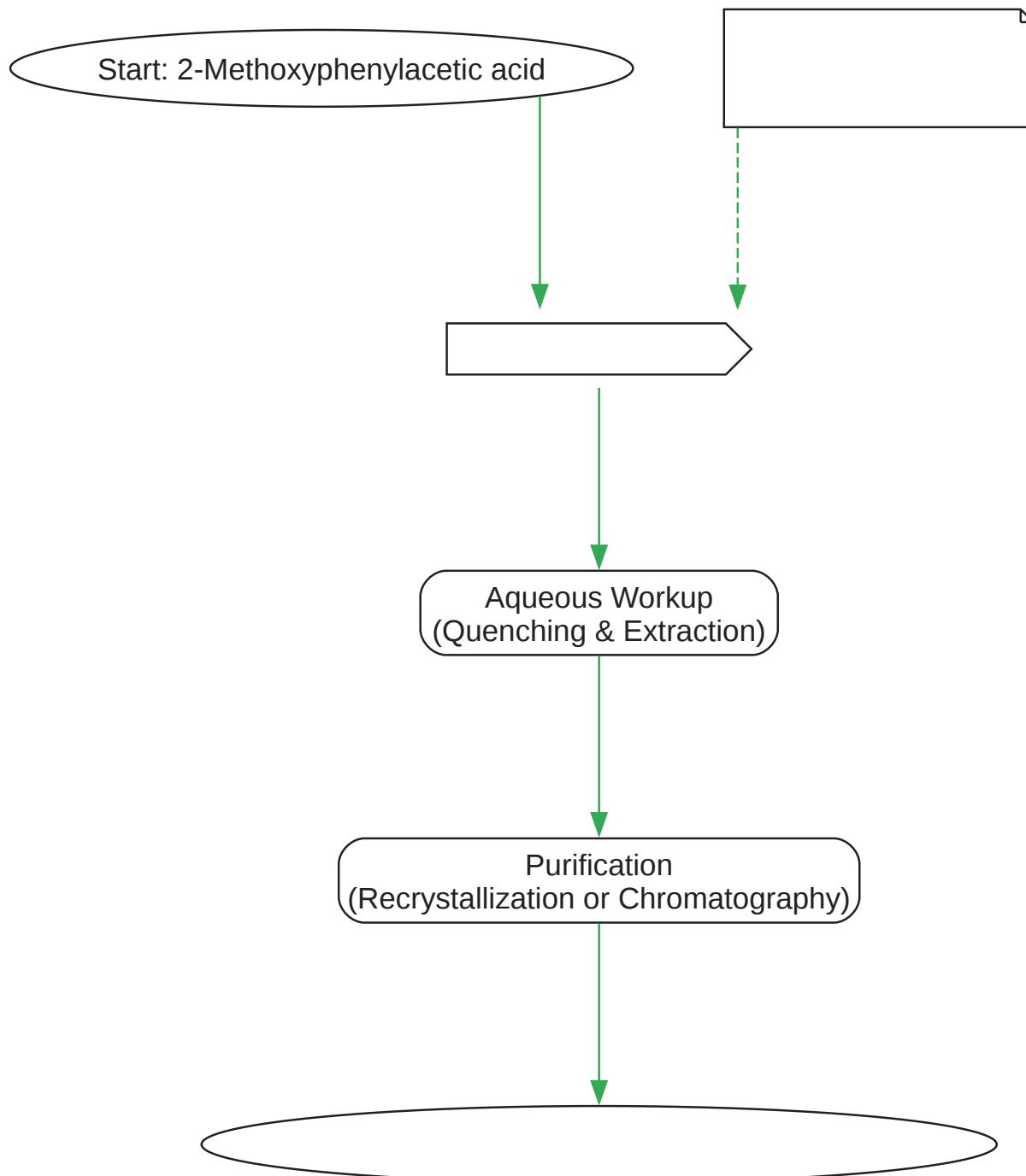
## Chapter 2: Synthesis and Mechanistic Insights

While multiple synthetic routes may be conceived, a common and logical approach involves the nitration of a commercially available precursor. This section outlines a plausible synthesis

pathway, explains the rationale behind the procedural steps, and provides a representative experimental protocol.

## Proposed Synthesis Pathway: Nitration of 2-Methoxyphenylacetic acid

The synthesis of **2-Methoxy-6-nitrophenylacetic acid** can be efficiently achieved through the electrophilic aromatic substitution (nitration) of 2-Methoxyphenylacetic acid. The methoxy group is a strong activating, ortho-, para-director, while the acetic acid group is a deactivating, meta-director. The combined directing effects favor substitution at the positions ortho and para to the methoxy group. Due to steric hindrance from the acetic acid group at the adjacent position, nitration is expected to occur preferentially at the other ortho position (C6) and the para position (C4).

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Caption: Proposed workflow for the synthesis of the target compound.

## Detailed Experimental Protocol

This protocol is a representative example based on standard nitration procedures for similar substrates, such as the synthesis of 2-methyl-3-nitrophenylacetic acid[2]. Caution: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-methoxyphenylacetic acid (1 equivalent) in acetic anhydride (1.1 equivalents).
- **Cooling:** Cool the reaction mixture to 0-5 °C using an ice-water bath. Stirring is crucial to ensure uniform temperature.
- **Nitration:** Add concentrated nitric acid (1.4-1.6 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The use of acetic anhydride as a solvent and reagent helps to control the reaction's exothermicity and generates acetyl nitrate in situ, a milder nitrating agent than nitric acid alone.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at 0-5 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Quenching:** Slowly pour the reaction mixture into a beaker of ice water with vigorous stirring to quench the reaction and precipitate the crude product.
- **Isolation:** Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acids.
- **Purification:** The crude product, which may contain the 4-nitro isomer, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure **2-Methoxy-6-nitrophenylacetic acid**.

## Mechanistic Considerations

The key to this synthesis is controlling the regioselectivity of the nitration. The powerful ortho-directing effect of the methoxy group is the primary driver for substitution at the C6 position. The acetic anhydride serves a dual purpose: it acts as a solvent and reacts with nitric acid to form acetyl nitrate ( $\text{CH}_3\text{COONO}_2$ ), which is a less aggressive and more selective nitrating agent. This helps to prevent over-nitration and the formation of unwanted byproducts. The low

temperature is critical to control the rate of this highly exothermic reaction and to minimize side reactions.

## Chapter 3: Spectroscopic and Analytical Characterization

Confirming the identity and purity of a synthesized compound is paramount. This chapter outlines the expected spectroscopic signatures for **2-Methoxy-6-nitrophenylacetic acid** based on its structure.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR:
  - Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet pattern, typically in the range of  $\delta$  7.0-8.0 ppm.
  - Methylene Protons (-CH<sub>2</sub>-): A singlet corresponding to the two protons of the acetic acid methylene group is expected, likely around  $\delta$  3.8-4.2 ppm.
  - Methoxy Protons (-OCH<sub>3</sub>): A sharp singlet for the three methoxy protons will be observed, typically around  $\delta$  3.9-4.1 ppm.
  - Carboxylic Acid Proton (-COOH): A broad singlet, often far downfield ( $\delta$  10-12 ppm), which is exchangeable with D<sub>2</sub>O.
- $^{13}\text{C}$  NMR:
  - Carbonyl Carbon (-COOH): Expected in the range of  $\delta$  170-180 ppm.
  - Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region ( $\delta$  110-160 ppm), including the carbon bearing the methoxy group (C-O), the nitro group (C-N), and the acetic acid group (C-C).
  - Methylene Carbon (-CH<sub>2</sub>-): A signal around  $\delta$  35-45 ppm.
  - Methoxy Carbon (-OCH<sub>3</sub>): A signal around  $\delta$  55-60 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

- O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300  $\text{cm}^{-1}$ .
- C-H Stretch (Aromatic & Aliphatic): Signals around 3000-3100  $\text{cm}^{-1}$  (aromatic) and 2850-2960  $\text{cm}^{-1}$  (aliphatic).
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725  $\text{cm}^{-1}$ .
- N-O Stretch (Nitro Group): Two strong absorptions are characteristic of the nitro group, typically around 1520-1560  $\text{cm}^{-1}$  (asymmetric) and 1340-1380  $\text{cm}^{-1}$  (symmetric).
- C-O Stretch (Ether): An absorption in the region of 1200-1275  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

In Electron Impact (EI) mass spectrometry, the molecular ion peak ( $\text{M}^+$ ) would be observed at  $m/z = 211$ . Key fragmentation patterns would likely include the loss of the carboxylic acid group (-COOH, 45 Da) and the nitro group (-NO<sub>2</sub>, 46 Da).

Spectroscopic Data	Expected Chemical Shift / Frequency / m/z	Assignment
<sup>1</sup> H NMR	$\delta$ 10-12 ppm (broad s)	-COOH
$\delta$ 7.0-8.0 ppm (m)	Ar-H	
$\delta$ 3.9-4.1 ppm (s)	-OCH <sub>3</sub>	
$\delta$ 3.8-4.2 ppm (s)	-CH <sub>2</sub> -	
IR	2500-3300 cm <sup>-1</sup> (broad)	O-H stretch
1700-1725 cm <sup>-1</sup> (strong)	C=O stretch	
1520-1560 cm <sup>-1</sup> (strong)	Asymmetric N-O stretch	
1340-1380 cm <sup>-1</sup> (strong)	Symmetric N-O stretch	
MS (EI)	m/z = 211	[M] <sup>+</sup>
m/z = 166	[M - COOH] <sup>+</sup>	
m/z = 165	[M - NO <sub>2</sub> ] <sup>+</sup>	

## Chapter 4: Applications in Research and Drug Development

The utility of **2-Methoxy-6-nitrophenylacetic acid** lies in its potential as a precursor for more elaborate molecular targets.

### Role as a Synthetic Intermediate

This compound is a classic example of a building block. The three functional groups can be selectively manipulated:

- The nitro group can be reduced to an amine (-NH<sub>2</sub>), which can then be used to form amides, participate in cyclization reactions, or be converted into a diazonium salt for further functionalization.

- The carboxylic acid group can be converted into esters, amides, acid chlorides, or reduced to an alcohol.
- The methoxy group is generally stable but can be cleaved under harsh conditions if necessary.

## Potential in Heterocyclic Chemistry

A key application of related nitrophenylacetic acids is in the synthesis of heterocyclic compounds. For example, the reduction of the nitro group to an amine, followed by an intramolecular condensation with the carboxylic acid (or a derivative), can lead to the formation of lactams—core structures in many biologically active molecules. This intramolecular cyclization is a powerful strategy in medicinal chemistry.

## Relevance to Bioactive Molecules

While direct applications of **2-Methoxy-6-nitrophenylacetic acid** itself are not widely documented, derivatives of nitrophenylacetic acids are precursors to various biologically active molecules.<sup>[3]</sup> They are used in the synthesis of anti-inflammatory agents, enzyme inhibitors, and anticancer agents.<sup>[3][4]</sup> The strategic placement of the functional groups in **2-Methoxy-6-nitrophenylacetic acid** makes it an attractive starting material for creating libraries of novel compounds for drug discovery screening.

## Chapter 5: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical reagent. The information below is summarized from available Safety Data Sheets (SDS).

## Hazard Identification

This chemical is considered hazardous and may cause:

- Skin irritation.
- Serious eye irritation.
- Respiratory irritation.<sup>[5][6]</sup>

Signal Word: Warning

## Personal Protective Equipment (PPE) and Engineering Controls

- Engineering Controls: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[7] Eyewash stations and safety showers must be readily accessible.[5]
- Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[7]
- Hand Protection: Wear appropriate chemical-resistant gloves.[7]
- Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[7]
- Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[7]

## First Aid Measures

- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[5][6]
- If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[5][6]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][6]
- If Swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6]

## Storage and Disposal

- Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.[5][6]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][6]

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